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Abstract
Pharmocolite (CaH(AsO₄)·2H₂O) is a hydrated calcium arsenate mineral that serves as the

arsenate analogue to gypsum (CaSO₄·2H₂O) and brushite (CaHPO₄·2H₂O).[1][2] As a member

of the Gypsum Supergroup, its structural characterization is crucial for understanding the

crystallographic properties of this family of minerals and for applications in fields where

arsenate compounds are relevant.[3][4] This technical guide provides a comprehensive

overview of the crystal structure of pharmacolite, detailing its crystallographic data, atomic

arrangement, and the experimental protocols used for its determination. The structure was

elucidated through a combination of single-crystal X-ray diffraction, which accurately positioned

the heavy atoms, and neutron diffraction, which was essential for locating the hydrogen atoms.

Crystallographic Data
Pharmocolite crystallizes in the monoclinic system with the non-standard space group Ia.[1][2]

[3][5][6] This assignment was confirmed through X-ray diffraction analysis and piezoelectric

measurements, which indicated a lack of centrosymmetry.[1][6] The structure is characterized

by layers of arsenate tetrahedra and coordinated calcium ions, held together by an extensive

network of hydrogen bonds.[1] Key crystallographic parameters are summarized in Table 1.

Table 1: Crystallographic Data for Pharmacolite
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Parameter Value Reference(s)

Crystal System Monoclinic [1][2][3][4]

Space Group Ia (No. 9) [1][2][5][6]

Unit Cell Dimensions a = 5.9745 Å [1][3][4]

b = 15.4340 Å [1][3][4]

c = 6.2797 Å [1][3][4]

β = 114.83° (114° 50') [1][3][6]

Unit Cell Volume (V) 525.52 Å³ [3]

Formula Units (Z) 4 [1][2][5][6]

Density (Measured) 2.725 g/cm³ [1]

| Density (Calculated) | 2.731 g/cm³ |[1] |

Atomic Structure and Coordination
The crystal structure of pharmacolite is analogous to that of gypsum and brushite, featuring

distinct layers oriented perpendicular to the[7] direction.[1][6]

Calcium Coordination: Each calcium (Ca) atom is coordinated by eight oxygen atoms. Six of

these oxygens belong to the arsenate (AsO₄) tetrahedra, and the remaining two are from

water molecules (H₂O).[1] This coordination forms polyhedra that link the arsenate groups

within the layers.

Arsenate Groups: The arsenic (As) atoms are tetrahedrally coordinated by four oxygen

atoms. One of these, O(1), is bonded to an anionic hydrogen atom, H(1), forming an

HAsO₄²⁻ group.[6] This is evidenced by a longer As-O bond length of 1.73 Å for the As-O(1)

bond.[6]

Hydrogen Bonding: The layers are interconnected solely by a network of hydrogen bonds.[1]

[8] Both water molecules and the hydroxyl group of the arsenate anion act as donors in

these bonds, creating a stable three-dimensional structure.[1][6]
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The precise atomic positions, determined through a combination of X-ray and neutron

diffraction, are provided in Table 2.

Table 2: Fractional Atomic Coordinates for Pharmacolite

Atom x y z

Ca 0.2605 0.8262 0.0093

As 0.25320 0.32425 -0.01400

O(1) 0.2391 0.3746 0.2260

O(2) 0.5340 0.2786 0.0991

O(3) 0.1941 0.3978 -0.2238

O(4) 0.0273 0.2503 -0.1177

O(5) (H₂O) 0.1414 0.9257 0.2435

O(6) (H₂O) 0.2671 0.9456 0.7685

H(1) 0.1512 0.3328 0.3009

H(2) 0.1567 0.9880 0.2466

H(3) -0.0196 0.9137 0.2459

H(4) 0.2643 0.0075 0.7800

H(5) 0.2536 0.9348 0.6202

Source: American Mineralogist Crystal Structure Database, derived from Ferraris et al. (1971).

[7]

Experimental Protocols for Structure Determination
The complete structural elucidation of pharmacolite required the complementary use of X-ray

and neutron diffraction techniques. X-ray diffraction is highly effective for determining the

positions of electron-dense atoms like Ca and As, while neutron diffraction is superior for

accurately locating low-electron-density atoms such as hydrogen.[9][10]
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Single-Crystal X-ray Diffraction
This technique was employed to establish the primary crystallographic framework and

determine the positions of the non-hydrogen atoms.

Objective: To determine the unit cell parameters, space group, and atomic coordinates of Ca,

As, and O.

Sample Preparation: A suitable natural single crystal of pharmacolite was selected and

mounted on a goniometer.[1]

Data Collection:

Instrument: Single-crystal X-ray diffractometer.

Radiation: Copper Kα (Cu Kα) radiation was used.[1]

Measurement: A total of 618 unique reflections were measured.[1]

Structure Solution and Refinement:

The structure was solved and refined based on the intensities of the collected reflections

(|F| values).[1]

Initial refinement cycles using individual isotropic thermal parameters reduced the R-value

(a measure of agreement between the crystallographic model and the experimental data)

to 0.075.[1]

Corrections for the anomalous scattering effects of Calcium and Arsenic were applied.[1]

The final refinement converged to an R-value of 0.04.[1]

Neutron Diffraction
Neutron diffraction was essential for precisely locating the five crystallographically independent

hydrogen atoms, which is critical for understanding the hydrogen bonding network.
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Objective: To accurately determine the positional coordinates of the five hydrogen atoms in

the pharmacolite structure.

Sample Preparation: A natural, prismatic single crystal from Andreasberg, Harz, with

dimensions of approximately 1.3 × 1.5 × 5.0 mm, was used for the experiment.[6]

Data Collection:

Instrument: Manually operated neutron diffractometer.

Neutron Wavelength (λ): 1.04 Å.[6]

Measurement: 318 independent neutron reflections were recorded.[6]

Structure Solution and Refinement:

The positions of the hydrogen atoms were first identified using a Fourier difference

synthesis map.[6]

A three-dimensional least-squares refinement of the atomic positions and thermal

parameters was performed.

The refinement converged to a final R-value of 0.053 for the 318 observed reflections.[6]

Visualization of the Structural Analysis Workflow
The logical workflow for the complete and accurate determination of the pharmacolite crystal

structure is depicted below. This process highlights the synergistic use of two distinct diffraction

techniques to resolve all atomic positions within the unit cell.
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Caption: Workflow for the complete crystal structure determination of pharmacolite.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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